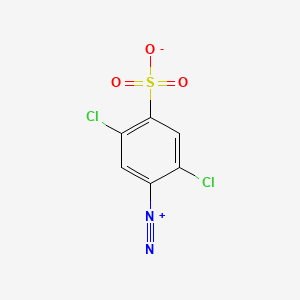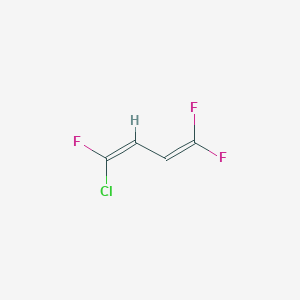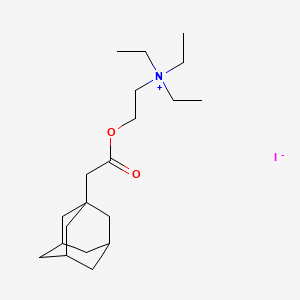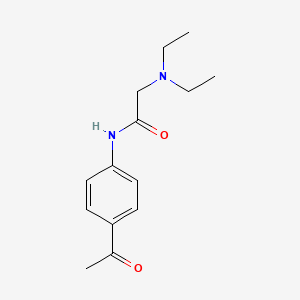
p-Nitrophenol tin(II) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Nitrophenol tin(II) salt: is a chemical compound that combines p-nitrophenol with tin(II) ions. p-Nitrophenol, also known as 4-nitrophenol, is an aromatic compound with the chemical formula C6H5NO3. It is a yellow crystalline solid that is soluble in water and organic solvents. Tin(II) ions, on the other hand, are derived from tin, a post-transition metal. The combination of these two components results in a compound with unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions:
Hydrolysis of 4-chloronitrobenzene: This method involves the hydrolysis of 4-chloronitrobenzene in the presence of a base such as sodium hydroxide to produce p-nitrophenol. The p-nitrophenol is then reacted with tin(II) chloride to form p-nitrophenol tin(II) salt.
Nitration of Phenol: Phenol is nitrated using a mixture of nitric acid and sulfuric acid to produce p-nitrophenol. The p-nitrophenol is then reacted with tin(II) chloride to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration of phenol followed by reaction with tin(II) chloride. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions:
Reduction: p-Nitrophenol tin(II) salt can undergo reduction reactions where the nitro group is reduced to an amine group. Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups. This can be achieved using various reagents depending on the desired product.
Complexation: Tin(II) ions can form complexes with other ligands, leading to the formation of coordination compounds.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, alkylating agents.
Complexation Reagents: Ligands such as phosphines and amines.
Major Products:
Reduction: p-Aminophenol.
Substitution: Various substituted phenols.
Complexation: Tin(II) coordination complexes.
科学研究应用
Chemistry:
Catalysis: p-Nitrophenol tin(II) salt is used as a catalyst in various organic reactions, including reductions and substitutions.
Analytical Chemistry: The compound is used in spectrophotometric analysis due to its distinct absorption properties.
Biology:
Enzyme Inhibition: this compound is studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
Manufacturing: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of p-nitrophenol tin(II) salt involves its interaction with molecular targets such as enzymes and receptors. The nitro group of p-nitrophenol can undergo reduction to form reactive intermediates that interact with biological molecules. Tin(II) ions can form complexes with various ligands, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through these interactions, leading to changes in biochemical pathways and cellular functions.
相似化合物的比较
4-Nitrophenol: Similar in structure but lacks the tin(II) component.
2-Nitrophenol: An isomer of p-nitrophenol with different chemical properties.
4-Aminophenol: A reduction product of p-nitrophenol with different reactivity.
Uniqueness: p-Nitrophenol tin(II) salt is unique due to the presence of both the nitrophenol and tin(II) components. This combination imparts distinct chemical and physical properties, making it useful in a variety of applications that are not possible with other similar compounds.
属性
CAS 编号 |
57936-22-8 |
|---|---|
分子式 |
C6H4NO3Sn+ |
分子量 |
256.81 g/mol |
IUPAC 名称 |
4-nitrophenolate;tin(2+) |
InChI |
InChI=1S/C6H5NO3.Sn/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;/q;+2/p-1 |
InChI 键 |
AJECNOLXAVPEFR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].[Sn+2] |
相关CAS编号 |
100-02-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


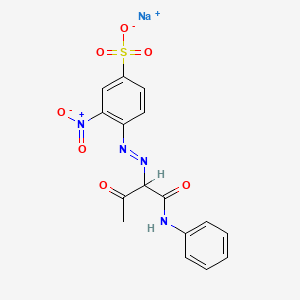
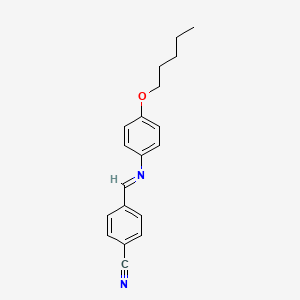
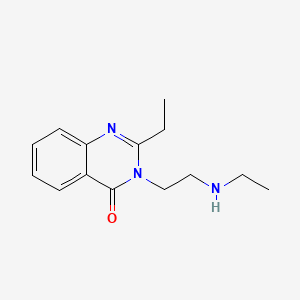

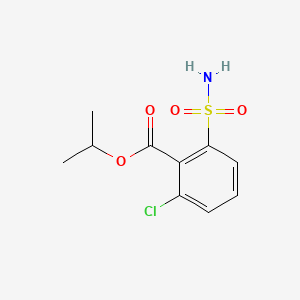
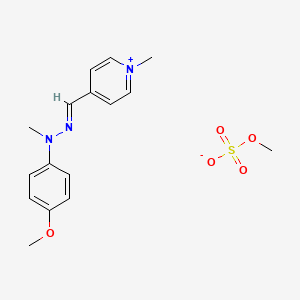
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
